molecular formula C6H10ClN3 B1458784 (4-Methylpyrimidin-2-yl)methanamine hydrochloride CAS No. 1782311-16-3

(4-Methylpyrimidin-2-yl)methanamine hydrochloride

Cat. No. B1458784
M. Wt: 159.62 g/mol
InChI Key: FXEBDUPXURRCDM-UHFFFAOYSA-N
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Description

“(4-Methylpyrimidin-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C6H10ClN3 . It is also known by other names such as “(4-methyl-2-pyridinyl)methanamine” and "(4-methyl-2-pyridyl)methanamine" . It is stored at room temperature and kept dry and cool .


Molecular Structure Analysis

The molecular weight of “(4-Methylpyrimidin-2-yl)methanamine hydrochloride” is 159.62 . The InChI code for this compound is 1S/C6H9N3.ClH/c1-5-2-3-8-6(4-7)9-5;/h2-3H,4,7H2,1H3;1H . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(4-Methylpyrimidin-2-yl)methanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 159.62 and an average mass of 122.168 Da . The compound should be stored at room temperature, kept dry and cool .

Scientific Research Applications

Application in Medicinal Chemistry

  • Specific Scientific Field : Medicinal Chemistry .
  • Summary of the Application : Pyrimidine derivatives have been used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities . They have been employed in the synthesis of novel heterocyclic compounds with potential biological activities .
  • Methods of Application or Experimental Procedures : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Anti-Inflammatory Applications

  • Specific Scientific Field : Pharmacology .
  • Summary of the Application : Pyrimidines have been found to have anti-inflammatory effects. They can inhibit the expression and activities of certain vital inflammatory mediators .
  • Methods of Application or Experimental Procedures : Various pyrimidine derivatives are synthesized and their anti-inflammatory effects are evaluated. The effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Antiviral Applications

  • Specific Scientific Field : Virology .
  • Summary of the Application : Pyrimidine derivatives are used in the treatment of viral diseases. For example, Stavudine is used as an anti-HIV agent .
  • Methods of Application or Experimental Procedures : Stavudine is administered to patients suffering from HIV. It works by inhibiting the replication of the virus .
  • Results or Outcomes : Stavudine has been found to be effective in the treatment of HIV .

Antihypertensive Applications

  • Specific Scientific Field : Cardiology .
  • Summary of the Application : Pyrimidine derivatives are used in the treatment of hypertension. For example, Minoxidil is used as an antihypertensive agent .
  • Methods of Application or Experimental Procedures : Minoxidil is administered to patients suffering from hypertension. It works by relaxing blood vessels so that blood flows more smoothly .
  • Results or Outcomes : Minoxidil has been found to be effective in the treatment of hypertension .

Protein Kinase Inhibitors for Cancer Treatment

  • Specific Scientific Field : Oncology .
  • Summary of the Application : Pyrimidine and its fused derivatives have shown promising anticancer activity. They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
  • Methods of Application or Experimental Procedures : Various pyrimidine derivatives are synthesized and their anticancer effects are evaluated. The effects are attributed to their inhibitory response versus the expression and activities of certain protein kinases .
  • Results or Outcomes : These pyrimidine derivatives have shown promising anticancer significance via selective inhibition of protein kinases .

Production of Thyroid Drugs

  • Specific Scientific Field : Endocrinology .
  • Summary of the Application : Many pyrimidine derivatives are used for the production of thyroid drugs .
  • Methods of Application or Experimental Procedures : Various pyrimidine derivatives are synthesized and their effects on thyroid function are evaluated .
  • Results or Outcomes : Pyrimidine derivatives have been found to be effective in the treatment of thyroid disorders .

Organic Light-Emitting Devices (OLEDs)

  • Specific Scientific Field : Material Science .
  • Summary of the Application : Pyrimidine has been incorporated as a building block in phosphorescent emitters, fluorescent emitters, bipolar host materials, and electron transporting materials in OLEDs .
  • Methods of Application or Experimental Procedures : Various pyrimidine derivatives are synthesized and their effects on the performance of OLEDs are evaluated .
  • Results or Outcomes : Pyrimidine derivatives have been found to enhance the performance of OLEDs .

Safety And Hazards

This compound is classified as having acute toxicity, both oral and dermal . It can cause severe skin burns and eye damage, and it is harmful if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(4-methylpyrimidin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-5-2-3-8-6(4-7)9-5;/h2-3H,4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEBDUPXURRCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpyrimidin-2-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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